manganese(II) sulfate hexahydrate

CAS No.:

Cat. No.: VC1921763

Molecular Formula: H12MnO10S

Molecular Weight: 259.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | H12MnO10S |

|---|---|

| Molecular Weight | 259.1 g/mol |

| IUPAC Name | manganese(2+);sulfate;hexahydrate |

| Standard InChI | InChI=1S/Mn.H2O4S.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 |

| Standard InChI Key | MHWHABOIZXUXES-UHFFFAOYSA-L |

| SMILES | O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] |

| Canonical SMILES | O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] |

Introduction

Chemical Structure and Physical Properties

Molecular Composition and Structure

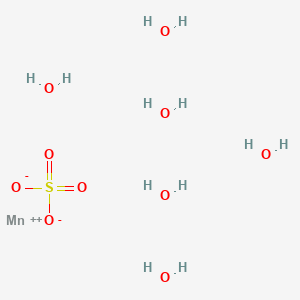

Manganese(II) sulfate hexahydrate consists of manganese(II) ions coordinated with sulfate anions and six water molecules. Like other manganese sulfate hydrates, it dissolves in water to form faintly pink solutions containing the hexaaquamanganese(II) complex [Mn(H₂O)₆]²⁺ . This complex demonstrates the characteristic octahedral coordination geometry around the central manganese atom, with the six water molecules arranged in an octahedral fashion.

The crystal structure of MnSO₄·6H₂O exhibits specific crystallographic parameters that distinguish it from other hydrated forms. While the monoclinic crystal system is common among many manganese sulfate hydrates, the hexahydrate form possesses unique unit cell dimensions and angles that reflect its specific water content and molecular packing arrangement.

Physical Properties

Table 1: Key Physical Properties of Manganese(II) Sulfate Hexahydrate

| Property | Value |

|---|---|

| Chemical Formula | MnSO₄·6H₂O |

| Molar Mass | 277.15 g/mol |

| Appearance | Pale pink crystalline solid |

| Solubility in Water | Highly soluble |

| Color in Solution | Faintly pink |

| Crystal System | Monoclinic |

| Stability | Loses water molecules upon heating |

Comparison with Other Hydrate Forms

Manganese(II) sulfate forms various hydrates including monohydrate, tetrahydrate, pentahydrate, and heptahydrate, in addition to the hexahydrate form . Each hydrate possesses distinct physical properties, stability characteristics, and specific applications. The hexahydrate form represents an intermediate hydration state between the pentahydrate and heptahydrate forms.

The water of crystallization significantly influences the compound's properties, including its stability under various temperature and humidity conditions. When comparing these hydrates, differences in color intensity, crystal habit, and thermal stability become apparent, with higher hydrates generally exhibiting greater water loss upon heating.

Synthesis and Production Methods

Industrial Production

The industrial production of manganese(II) sulfate hexahydrate typically involves the purification of manganese ores through conversion to manganese(II) sulfate solutions, followed by controlled crystallization to obtain the desired hydration state. The initial conversion to manganese(II) sulfate follows similar pathways as described for other hydrates .

Laboratory Synthesis

In laboratory settings, manganese(II) sulfate hexahydrate can be synthesized through several methods:

-

Reaction of manganese dioxide with sulfur dioxide in aqueous solution under controlled conditions:

-

Treatment of manganese carbonate or oxide with sulfuric acid, followed by crystallization under specific temperature and humidity conditions to favor the hexahydrate form.

-

Conversion from other hydrate forms through controlled rehydration processes.

The specific crystallization conditions, including temperature, concentration, and cooling rate, determine which hydrate form predominates in the final product.

Industrial and Agricultural Applications

Agricultural Uses

Manganese(II) sulfate hexahydrate serves as an excellent source of manganese in agricultural contexts. As a micronutrient in fertilizer formulations, it addresses manganese deficiencies in crops, enhancing plant growth, photosynthesis efficiency, and enzyme functionality . The specific hexahydrate form offers certain advantages in terms of stability and solubility profiles that may be beneficial for particular soil types or application methods.

Industrial Applications

The industrial significance of manganese(II) sulfate hexahydrate spans multiple sectors:

-

Electrochemical Processes: Used in the electrolytic production of manganese metal and alloys, supporting steel and battery manufacturing industries .

-

Water Treatment: Employed to remove impurities, particularly phosphates, improving water quality and reducing algal bloom formation .

-

Chemical Manufacturing: Functions as a catalyst in various chemical reactions and synthesis pathways for organic compounds and dyes .

-

Textile Industry: Utilized in dyeing processes, where the specific hydration state may influence color development and fastness properties .

-

Ceramic Production: Used to produce specific color glazes on porcelain and other ceramic products .

Biological Significance and Research Applications

Plant Biochemistry

In plant systems, manganese is essential for multiple biological processes, including photosynthesis, nitrogen metabolism, and various enzyme functions. Manganese(II) sulfate hexahydrate provides a bioavailable form of this crucial micronutrient. Research demonstrates its effectiveness in addressing chlorosis and other manganese deficiency symptoms in plants .

Microbiological Research

Manganese(II) sulfate hexahydrate has been utilized in biological research as a source of manganese ions for culturing microorganisms, such as Bacillus licheniformis, and for studying various biochemical processes . The compound's high solubility and stability make it particularly suitable for creating defined growth media for microorganisms with specific manganese requirements.

Biochemical Studies

In biochemical investigations, manganese(II) sulfate hexahydrate has been employed to study enzyme-dependent glycosylation of endogenous glycoproteins in human skeletal muscle tissue . The compound serves as a reliable manganese source for experimental protocols requiring precise control of metal ion concentrations.

Analytical Methods and Characterization

Identification Techniques

Several analytical methods can be employed to identify and characterize manganese(II) sulfate hexahydrate:

-

X-ray Crystallography: Determines the crystal structure and confirms the hexahydrate form through analysis of unit cell parameters and water molecule positions .

-

Thermogravimetric Analysis (TGA): Quantifies water content through controlled heating and measurement of mass loss, distinguishing between different hydrate forms.

-

Infrared Spectroscopy: Identifies characteristic absorption bands associated with water of crystallization and sulfate anions.

-

Elemental Analysis: Confirms the elemental composition, including manganese content and hydration level.

Quality Control Parameters

Table 2: Quality Control Specifications for Manganese(II) Sulfate Hexahydrate

| Parameter | Specification |

|---|---|

| Manganese Content | 24.0 - 25.0% |

| Water Content | 38.0 - 39.0% |

| pH (5% solution) | 3.0 - 5.0 |

| Insoluble Matter | ≤ 0.005% |

| Heavy Metals (as Pb) | ≤ 0.001% |

| Iron (Fe) | ≤ 0.001% |

Current Research and Future Directions

Advanced Agricultural Applications

Research continues to explore optimized formulations of manganese(II) sulfate hexahydrate for specialized agricultural applications, including precision agriculture and targeted nutrient delivery systems. Studies investigate the synergistic effects of manganese with other micronutrients in enhancing crop yields and stress resistance.

Materials Science Applications

Emerging research examines the potential of manganese(II) sulfate hexahydrate in advanced materials development, including specialized manganese oxide-based materials for energy storage applications and catalysis. The controlled dehydration of the hexahydrate form offers pathways to unique material properties and structures.

Biotechnological Innovations

The compound's role in biotechnological processes continues to expand, with investigations into its applications in enzyme technology, bioremediation processes, and specialized growth media for industrially important microorganisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume